molecular formula C7H9ClN2O B2919448 (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol CAS No. 2413937-60-5

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol

Cat. No.: B2919448
CAS No.: 2413937-60-5
M. Wt: 172.61
InChI Key: YOWHQSQRSUEALO-UHFFFAOYSA-N
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Description

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, a cyclopropyl group at position 1, and a hydroxymethyl (-CH2OH) moiety at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric effects from the cyclopropyl substituent.

Properties

IUPAC Name

(4-chloro-1-cyclopropylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHQSQRSUEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a cyclopropylpyrazole derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: 4-Chloro-1-cyclopropylpyrazole-3-carboxylic acid.

    Reduction: 1-Cyclopropylpyrazole.

    Substitution: 4-Amino-1-cyclopropylpyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may inhibit certain enzymatic activities or modulate receptor signaling pathways.

Comparison with Similar Compounds

Compound A: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6)

Structure :

  • Core : 1,2,3-Triazole ring (three nitrogen atoms).
  • Substituents : Chlorophenyl at position 1, hydroxymethyl at position 3.
  • Molecular Formula : C9H8ClN3O.

Comparison :

  • Aromatic System : Unlike the pyrazole in the target compound, triazole (Compound A) has an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity .
  • Substituent Position : Both compounds feature a hydroxymethyl group, but Compound A lacks the cyclopropyl moiety, reducing steric hindrance.
  • Bioactivity : Triazole derivatives are often associated with antifungal properties, whereas pyrazole analogues like the target compound may exhibit broader agrochemical applications due to enhanced stability .

Compound B: 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 112-60-7)

Structure :

  • Core : Butan-2-ol backbone.
  • Substituents : Chlorophenyl, cyclopropyl, and 1,2,4-triazole groups.
  • Molecular Formula: Not explicitly stated but inferred as C15H17ClN3O.

Comparison :

  • Backbone Complexity : Compound B has a branched alcohol chain, unlike the planar pyrazole ring in the target compound. This difference may affect solubility and metabolic stability .
  • Functional Groups : Both compounds share cyclopropyl and chlorine substituents, but Compound B’s triazole group is appended to the alcohol chain rather than fused into the aromatic system.
  • Applications: Such triazole-alcohol hybrids are frequently used as fungicides, whereas pyrazole-methanol derivatives may prioritize herbicidal activity .

Compound C: Benzyl (2Z)-3-phenylprop-2-enoate (CAS 103-41-3)

Structure :

  • Core: Propenoate ester.
  • Substituents : Benzyl and phenyl groups.
  • Molecular Formula : C16H14O2.

Comparison :

  • Structural Divergence : Compound C is an ester lacking heterocyclic components, making it chemically distinct from the pyrazole-based target compound.
  • Reactivity : The ester group in Compound C is prone to hydrolysis, whereas the hydroxymethyl group in the target compound offers redox versatility .

Research Implications

  • Pyrazole vs. Triazole : The target compound’s pyrazole core may offer better metabolic stability compared to triazole analogues, which are more susceptible to enzymatic degradation .
  • Substituent Effects : The cyclopropyl group in the target compound likely enhances lipophilicity, improving membrane permeability in biological systems compared to Compound A .

Biological Activity

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a novel compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazole ring with a chloro substituent and a cyclopropyl group, alongside a methanol moiety. Its unique structure suggests potential biological activities, which are currently under investigation.

The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the methanol derivative. The compound's distinctive features include:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Cyclopropyl Group : Provides structural rigidity and may affect pharmacokinetics.
  • Methanol Moiety : Potentially modifiable for further chemical derivatization.

Biological Activity

Research into the biological activity of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol has indicated several promising areas:

Antimicrobial Activity

Studies have shown that compounds similar to (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol exhibit antimicrobial properties. The presence of the chloro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases or lipoxygenases.

The exact mechanism of action for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol remains to be fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating enzyme activity or receptor signaling pathways.

Comparative Analysis

To better understand the unique properties of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-CyclopropylpyrazoleLacks chloro and methanol groupsLimited antimicrobial activity
4-Chloro-1-methylpyrazoleMethyl group instead of cyclopropylModerate anti-inflammatory effects
4-Chloro-1-phenylpyrazolePhenyl group substitutionEnhanced cytotoxic effects

Research Findings

Recent findings indicate that (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol may serve as a lead compound for drug development due to its unique structural features and promising biological activities. Further research is necessary to explore its full potential in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol, and what optimization strategies are recommended?

  • Methodological Answer: A two-step approach is typical:
  • Cyclopropylation : React pyrazole derivatives with cyclopropane precursors under reflux in xylene (25–30 hours) using chloranil as an oxidizing agent .
  • Chlorination and Methanol Functionalization : Introduce the chloro group at the 4-position via electrophilic substitution, followed by methanol attachment through nucleophilic substitution or reduction.
  • Optimization: Adjust molar ratios (e.g., 1:1.4 substrate-to-oxidant) and solvent polarity (xylene vs. toluene) to minimize side reactions. Purify via recrystallization from methanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazole protons at δ 6.5–7.5 ppm).
  • HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase.
  • X-ray Crystallography : Resolve molecular conformation (e.g., bond angles, torsion) for structurally related pyrazole derivatives .

Q. What are the stability considerations under different storage conditions?

  • Methodological Answer:
  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid prolonged exposure to light or humidity, which may hydrolyze the chloropyrazole ring.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when varying cyclopropylation conditions (e.g., solvent polarity, temperature)?

  • Methodological Answer:
  • Use Design of Experiments (DoE) to test variables: solvent (xylene vs. dioxane), temperature (80–120°C), and reaction time (20–35 hours).
  • Track intermediates via quenching studies (e.g., TLC or in-situ NMR) to identify incomplete cyclopropylation or side reactions .
  • Example: In xylene, prolonged reflux (>30 hours) may degrade chloranil, reducing yield. Switching to toluene with a shorter reaction time (22 hours) improved yields by 15% in related syntheses .

Q. What methodologies are effective for analyzing degradation pathways under thermal stress?

  • Methodological Answer:
  • Forced Degradation Studies : Heat the compound to 100°C for 24 hours in sealed vials.
  • LC-MS Analysis : Identify degradation products (e.g., dechlorinated pyrazoles or cyclopropane ring-opened derivatives).
  • Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. How do steric effects from the cyclopropyl group influence crystallographic packing?

  • Methodological Answer:
  • Perform X-ray diffraction on single crystals grown via slow evaporation (methanol/water).
  • Compare with analogs lacking the cyclopropyl group (e.g., 4-chloro-1-methylpyrazol-3-yl derivatives).
  • Example: Cyclopropyl groups introduce torsional strain, reducing symmetry and altering hydrogen-bonding networks in crystal lattices .

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